molecular formula C12H18ClN3O2 B2561039 2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide CAS No. 2411193-80-9

2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide

Cat. No. B2561039
CAS RN: 2411193-80-9
M. Wt: 271.75
InChI Key: YRADQACSCUTBEI-UHFFFAOYSA-N
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Description

This compound, with CAS Number 1052534-19-6, is a hydrochloride salt with a molecular weight of 284.19 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 2-[4-(chloroacetyl)-1-piperazinyl]-N,N-dimethylacetamide hydrochloride . The InChI code is 1S/C10H18ClN3O2.ClH/c1-12(2)10(16)8-13-3-5-14(6-4-13)9(15)7-11;/h3-8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-3-4-14-12(18)10(2)15-5-7-16(8-6-15)11(17)9-13/h1,10H,4-9H2,2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRADQACSCUTBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#C)N1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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